molecular formula C12H7BrN4O3 B5090337 6-bromo-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium

6-bromo-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium

Cat. No.: B5090337
M. Wt: 335.11 g/mol
InChI Key: DLXVTOIVVHSZIP-UHFFFAOYSA-N
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Description

6-bromo-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. This approach is advantageous due to its broad substrate scope, good functional group tolerance, and high yields. The use of microwave irradiation helps in reducing unwanted byproducts and eliminates the need for hazardous solvents .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can occur at the bromine site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of various oxides.

    Reduction: Conversion to 6-amino-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium.

    Substitution: Formation of 6-iodo-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium.

Scientific Research Applications

6-bromo-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as RORγt, PHD-1, JAK1, and JAK2. The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Similar structure but lacks the nitrophenyl group.

    6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Contains a different functional group at the 3-position.

Uniqueness

6-bromo-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium is unique due to the presence of both the bromine and nitrophenyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

6-bromo-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN4O3/c13-9-3-6-11-14-12(16(18)15(11)7-9)8-1-4-10(5-2-8)17(19)20/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXVTOIVVHSZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=[N+](N3C=C(C=CC3=N2)Br)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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